![molecular formula C12H12N2O3 B2883342 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 875164-21-9](/img/structure/B2883342.png)
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid
Overview
Description
This compound belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .
Synthesis Analysis
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The IUPAC name of this compound is 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . The InChI code is 1S/C13H14N2O4/c1-18-10-5-2-4-9 (8-10)13-14-11 (19-15-13)6-3-7-12 (16)17/h2,4-5,8H,3,6-7H2,1H3, (H,16,17) .Chemical Reactions Analysis
The synthesis of 1,2,4-oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The molecular weight of this compound is 232.24 . It has a melting point of 102-104 degrees Celsius . It is a powder in its physical form .Scientific Research Applications
Drug Discovery and Design
1,2,4-Oxadiazole derivatives have been used extensively in drug discovery due to their unique bioisosteric properties and wide spectrum of biological activities . They serve as a perfect framework for novel drug development .
Anticancer Applications
Compounds containing 1,2,4-oxadiazole moiety have shown potential in anticancer applications . Their unique structure and biological potential make them important for molecule planning in the field of cancer research .
Antibacterial Applications
1,2,4-Oxadiazole derivatives have demonstrated strong antibacterial effects. For instance, certain compounds have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Antifungal Applications
These compounds have also shown promising results in antifungal applications. They have been evaluated against strains like T. harzianum and A. niger .
Analgesic and Anti-inflammatory Applications
1,2,4-Oxadiazole derivatives have been found to exhibit analgesic and anti-inflammatory properties , making them potential candidates for pain and inflammation management.
Anticonvulsant Applications
These compounds have also been studied for their anticonvulsant properties , which could be beneficial in the treatment of conditions like epilepsy.
Antihypertensive Applications
1,2,4-Oxadiazole derivatives have shown potential in the treatment of hypertension , a common condition affecting millions worldwide.
Antidiabetic Applications
These compounds have also been explored for their antidiabetic properties , offering potential new avenues for diabetes treatment.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTVBDKRHBBHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid |
Synthesis routes and methods
Procedure details
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